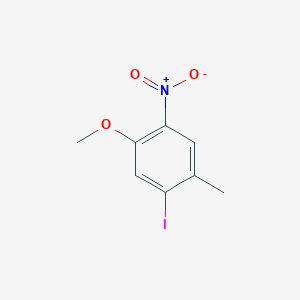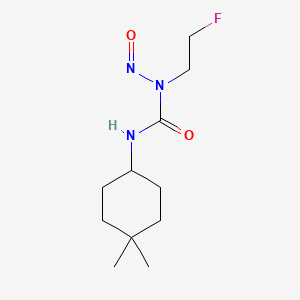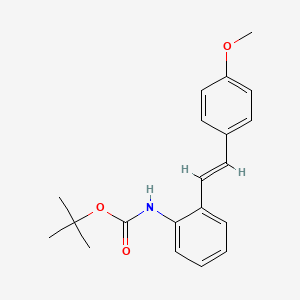
tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxystyryl moiety, and a phenyl ring. This compound is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate styryl derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran or acetonitrile. The reaction conditions often include heating the mixture to a temperature range of 40-60°C to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or copper can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate is widely used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step organic syntheses .
Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, allowing for selective reactions to occur without interference from other functional groups. It is also used in the synthesis of pharmaceuticals where protection of amine groups is necessary .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its ability to act as a protecting group allows for the synthesis of complex molecules with high precision .
Mecanismo De Acción
The mechanism of action of tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (5-oxopentyl)carbamate
Uniqueness: tert-Butyl (E)-(2-(4-methoxystyryl)phenyl)carbamate is unique due to the presence of the methoxystyryl moiety, which provides additional stability and reactivity compared to other tert-butyl carbamates. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .
Propiedades
Fórmula molecular |
C20H23NO3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(22)21-18-8-6-5-7-16(18)12-9-15-10-13-17(23-4)14-11-15/h5-14H,1-4H3,(H,21,22)/b12-9+ |
Clave InChI |
PQVIJSJKXFVEND-FMIVXFBMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


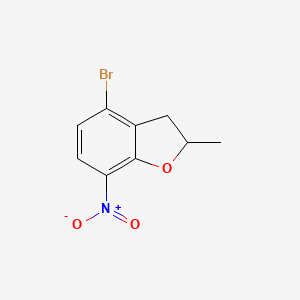


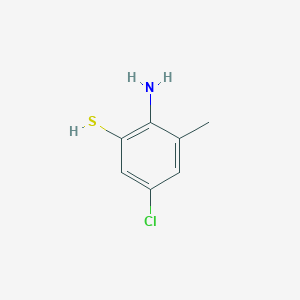
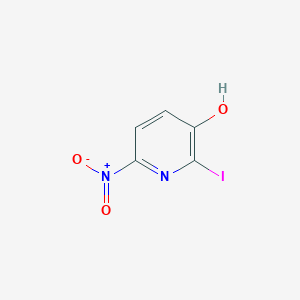
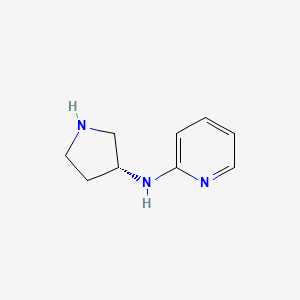
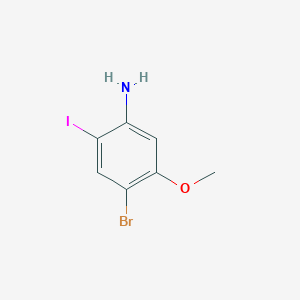
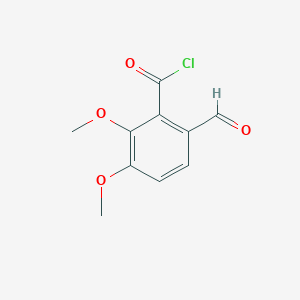
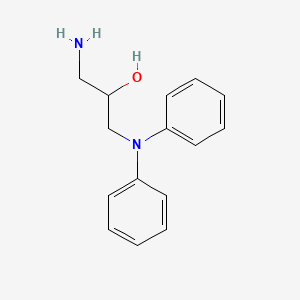
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
